Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate
Description
Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate is a structurally complex heterocyclic compound featuring a tricyclic core system with sulfur (7-thia) and nitrogen (9,11-diaza) atoms. The molecule includes a prop-2-en-1-yl (allyl) substituent at position 11 and a methyl benzoate group connected via a sulfanylmethyl linker at position 10. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous synthetic pathways described in the literature .
Properties
IUPAC Name |
methyl 4-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-11-23-19(24)17-15-5-4-6-16(15)28-18(17)22-21(23)27-12-13-7-9-14(10-8-13)20(25)26-2/h3,7-10H,1,4-6,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWOWYODOZLTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | Methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzoate |
| InChI Key | FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
The compound features multiple rings and functional groups, which are critical for its interactions with biological targets.
The mechanism of action for Methyl 4-(...benzoate) involves its interaction with specific enzymes or receptors within biological systems. Preliminary studies indicate that the compound may modulate signaling pathways associated with cell proliferation and apoptosis, which are crucial in cancer biology.
Anticancer Activity
Research has shown that compounds similar to Methyl 4-(...benzoate) exhibit significant anticancer properties:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : The compound may target pathways involved in the survival of cancer cells, such as the PI3K/Akt/mTOR pathway, leading to reduced tumor growth in vivo.
- Synergistic Effects : When combined with other chemotherapeutic agents, Methyl 4-(...benzoate) has shown enhanced efficacy, suggesting potential for combination therapies.
Antimicrobial Properties
In addition to anticancer effects, there is emerging evidence of antimicrobial activity:
- Broad-Spectrum Activity : The compound has demonstrated inhibitory effects against a range of bacterial strains, indicating potential use in treating infections.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymatic processes within the bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with Methyl 4-(...benzoate) resulted in a significant decrease in cell viability (p < 0.01). The study utilized various concentrations of the compound over a 48-hour period and assessed apoptosis through flow cytometry.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus showed that Methyl 4-(...benzoate) exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This indicates promising potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of benzoate derivatives with tricyclic cores. Key structural variations among analogues include differences in substituents, heteroatom arrangements, and ester groups, which significantly influence physicochemical and synthetic properties.
Physicochemical Properties
- Solubility : The allyl group in the target compound enhances hydrophobicity compared to the methoxy-substituted analogue (), which benefits from polar interactions .
- Reactivity : The sulfanylmethyl linker in all analogues is susceptible to oxidation, forming disulfide bridges under aerobic conditions. The allyl group in the target compound offers sites for radical or electrophilic additions .
- Stability : Chlorophenyl and methoxyphenyl substituents () improve thermal stability relative to the allyl group, which may polymerize at elevated temperatures .
Characterization Techniques
All compounds were characterized using:
- NMR Spectroscopy : Confirmed substituent positioning and purity (e.g., Compound 9a in showed concordance between experimental and theoretical ¹H NMR shifts) .
- Mass Spectrometry (EIMS) : Used to verify molecular weights, as seen in and .
- X-ray Crystallography : Applied to structurally related tricyclic systems (e.g., ), resolving bond lengths and angles with mean (C–C) = 0.005 Å .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
